molecular formula C5H9NO2S B15131077 3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B15131077
M. Wt: 147.20 g/mol
InChI Key: HAWVIMZLOKHWMU-UHFFFAOYSA-N
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Description

3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological and pharmacological properties, making it a valuable molecule in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines, which have significant biological and pharmacological activities .

Scientific Research Applications

3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

3-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)

InChI Key

HAWVIMZLOKHWMU-UHFFFAOYSA-N

Canonical SMILES

CN1CSCC1C(=O)O

Origin of Product

United States

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